(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
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Overview
Description
(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-chlorophenyl)thiazole.
Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized by reacting 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-(4-methoxyphenyl)acrylonitrile. This intermediate is then hydrolyzed to form 3-(4-methoxyphenyl)acrylamide.
Coupling Reaction: The final step involves coupling the thiazole derivative with the acrylamide derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival. The compound’s thiazole ring and aromatic groups facilitate binding to the active sites of these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylacrylamide: Lacks the methoxy group, which may affect its electronic properties and biological activity.
(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylamide: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide is unique due to the presence of both the methoxy and chlorophenyl groups, which contribute to its distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-24-16-9-2-13(3-10-16)4-11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h2-12H,1H3,(H,21,22,23)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKWOSVTABEAA-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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